Alvimopan-d5 Alvimopan-d5 Labelled Alvimopan. Alvimopan is a µ-opioid receptor antagonist with limited activity of µ-opioid receptor in the central nervous system. It is indicated for postoperative ileus.
Brand Name: Vulcanchem
CAS No.: 1217616-62-0
VCID: VC21339760
InChI: InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D
SMILES: CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Molecular Formula: C25H32N2O4
Molecular Weight: 429.6 g/mol

Alvimopan-d5

CAS No.: 1217616-62-0

Cat. No.: VC21339760

Molecular Formula: C25H32N2O4

Molecular Weight: 429.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Alvimopan-d5 - 1217616-62-0

CAS No. 1217616-62-0
Molecular Formula C25H32N2O4
Molecular Weight 429.6 g/mol
IUPAC Name 2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid
Standard InChI InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D
Standard InChI Key UPNUIXSCZBYVBB-GAGGCGQMSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H]
SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Canonical SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Appearance Solid powder

Chemical Structure and Properties

Alvimopan-d5 represents a modified version of the peripheral μ-opioid receptor antagonist Alvimopan, where five hydrogen atoms in the phenyl ring have been replaced with deuterium atoms. This strategic labeling creates a compound with nearly identical chemical properties to the parent drug but with a distinctive mass profile that can be readily identified in analytical instruments.

Structural Characteristics

The IUPAC name for Alvimopan-d5 Metabolite Hydrochloride is 3-((3R, 4R)-4-(3-hydroxyphenyl)-3, 4-dimethylpiperidin-1-yl)-2-((phenyl-d5)methyl)propanoic acid, hydrochloride (1:1) . This compound maintains the core structure of Alvimopan while incorporating five deuterium atoms at the phenyl ring position.

Physical and Chemical Properties

Alvimopan-d5 exhibits important physicochemical characteristics that determine its behavior in both biological systems and analytical environments. The following table summarizes the key properties of this deuterated compound:

PropertyValue
Molecular FormulaC23H24D5NO3·HCl
Molecular Weight409.98 g/mol (including HCl)
Physical StateSolid
Parent DrugAlvimopan
Deuterium Incorporation5 atoms (phenyl ring)
Available FormHydrochloride salt (mixture of diastereomers)

The deuteration pattern specifically targets the phenyl ring, creating a mass shift that can be readily detected in mass spectrometry applications while maintaining chemical behavior similar to the non-deuterated Alvimopan .

Research Applications

Alvimopan-d5 has established itself as an essential tool in pharmaceutical research, particularly in the development and monitoring of Alvimopan-based treatments.

Analytical Standard in Mass Spectrometry

The primary application of Alvimopan-d5 is as an internal standard for the quantification of Alvimopan by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of five deuterium atoms creates a compound that behaves nearly identically to Alvimopan in separation techniques but can be distinguished by its mass difference.

Pharmacokinetic Studies

Researchers utilize Alvimopan-d5 to enhance the accuracy of pharmacokinetic investigations involving Alvimopan. This deuterated analog enables precise tracking and quantification of the parent drug in biological samples, providing reliable data for absorption, distribution, metabolism, and excretion (ADME) studies . The stable isotope labeling facilitates discrimination between the administered compound and endogenous substances or metabolites.

Metabolic Investigations

As a metabolite analog, Alvimopan-d5 also serves in studies examining the metabolic pathways of Alvimopan. The deuterium labeling allows researchers to differentiate between various metabolic products and track transformations of the parent compound with greater precision .

Analytical Methodology

The implementation of Alvimopan-d5 in analytical protocols has significantly enhanced the reliability and precision of Alvimopan quantification in various matrices.

Mass Spectrometric Detection

In mass spectrometry applications, Alvimopan-d5 provides a reference point that corrects for variations in sample preparation, injection, and instrument response. The five-deuterium mass shift creates distinguishable spectral peaks while maintaining chromatographic co-elution with the analyte of interest .

Calibration and Quantification Procedures

When incorporated into calibration curves, Alvimopan-d5 enables accurate quantification even in complex biological matrices. The internal standardization method using this deuterated analog effectively compensates for matrix effects and recovery variations during sample processing, leading to more reliable and reproducible analytical results .

Relationship to Parent Compound

Understanding the relationship between Alvimopan-d5 and its parent compound provides context for its applications in pharmaceutical research.

Comparative Properties

While Alvimopan-d5 maintains the chemical structure and receptor binding characteristics of Alvimopan, the deuterium substitution creates specific differences that are beneficial for analytical purposes. The parent compound, Alvimopan, is a peripherally acting μ-opioid receptor antagonist with limited oral bioavailability and high selectivity for peripheral over central receptors .

Pharmacological Context

Research Findings and Applications

Current research utilizing Alvimopan-d5 has yielded important findings across multiple areas of pharmaceutical investigation.

Bioanalytical Method Development

Researchers have successfully employed Alvimopan-d5 to develop and validate bioanalytical methods for the quantification of Alvimopan in various biological matrices. These methods have demonstrated excellent linearity, precision, and accuracy, with the deuterated internal standard correcting for variations in sample processing and instrument response .

Metabolite Identification

As a stable isotope-labeled compound, Alvimopan-d5 has facilitated the identification and characterization of Alvimopan metabolites in complex biological samples. The deuterium labeling provides a distinctive mass signature that allows researchers to track metabolic transformations with greater confidence .

Manufacturing and Quality Considerations

The production of Alvimopan-d5 requires specialized techniques to ensure high isotopic purity and chemical integrity.

Synthesis and Purification

Manufacturing of Alvimopan-d5 typically involves substitution of the phenyl ring hydrogens with deuterium through specialized synthetic pathways. The resulting compound must undergo rigorous purification to ensure high isotopic purity and removal of non-deuterated analogs that could compromise analytical accuracy .

Quality Control Measures

Quality control for Alvimopan-d5 preparations includes verification of isotopic enrichment, chemical purity, and stereochemical integrity. NMR spectroscopy, high-resolution mass spectrometry, and chiral chromatography are commonly employed to confirm the identity and purity of the final product .

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